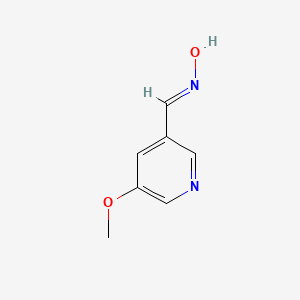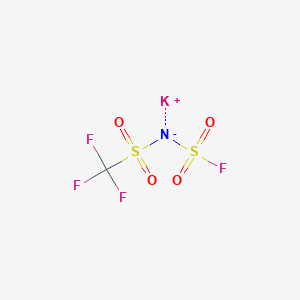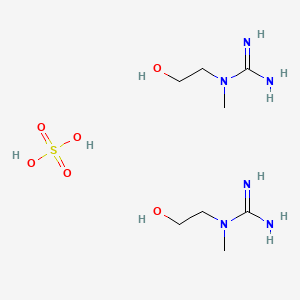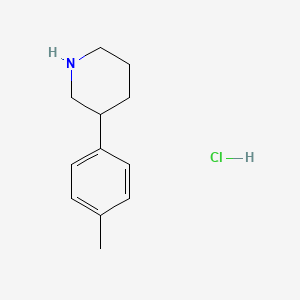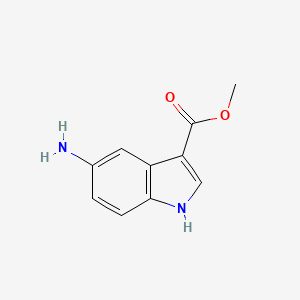
Methyl 5-amino-1H-indole-3-carboxylate
Descripción general
Descripción
“Methyl 5-amino-1H-indole-3-carboxylate” is a chemical compound with the CAS Number: 686747-19-3 . It has a molecular weight of 190.2 and its IUPAC name is methyl 5-amino-1H-indole-3-carboxylate . It is used as a reactant in the biosynthesis of inhibitors of protein kinases .
Molecular Structure Analysis
The molecular structure of “Methyl 5-amino-1H-indole-3-carboxylate” is represented by the linear formula C10H10N2O2 . The InChI code for this compound is 1S/C10H10N2O2/c1-14-10(13)8-5-12-9-3-2-6(11)4-7(8)9/h2-5,12H,11H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 5-amino-1H-indole-3-carboxylate” is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Conformational Studies in Peptides and Peptoids
Methyl 5-amino-1H-indole-3-carboxylate has been utilized in the synthesis of novel tryptophan analogues, specifically designed for peptide and peptoid conformation elucidation studies. These derivatives exhibit a ring structure that restricts the conformational flexibility of the side chain while keeping the amine and carboxylic acid groups free for further derivatization. This aids in understanding peptide and peptoid structure and function relationships (Horwell et al., 1994).
Synthesis of Pyrimido[5,4-b]indole Derivatives
The compound has been involved in the synthesis of 5H-pyrimido[5,4-b]indole derivatives. Reactions with aryl isocyanates, aryl isothiocyanates, and cyanamides using methyl 3-amino-1H-indole-2-carboxylates led to these derivatives, demonstrating the compound's utility in producing complex molecular structures with potential pharmacological applications (Shestakov et al., 2009).
Deaza-Analogues of Marine Alkaloids
Methyl 5-amino-1H-indole-3-carboxylate derivatives have been synthesized as deaza-analogues of bisindole marine alkaloids, like topsentin. These compounds, after being screened for anticancer activity, have shown moderate effectiveness in inhibiting certain human tumor cell lines (Carbone et al., 2013).
Regioselective Dibromination
The compound has been used in regioselective dibromination processes, resulting in methyl 5,6-dibromoindole-3-carboxylate. This derivative serves as a building block in synthesizing natural and non-natural 5,6-dibromoindole derivatives, illustrating its role in complex organic syntheses (Parsons et al., 2011).
Functionalization for Heterocyclic Derivatives
The compound is also a key precursor in synthesizing various heterocyclic derivatives, including selenadiazole and thiadiazole derivatives. These syntheses involve oxidative heterocyclization and condensation reactions, showcasing the compound's versatility in heterocyclic chemistry (Velikorodov et al., 2016).
Safety And Hazards
Direcciones Futuras
Indole derivatives, including “Methyl 5-amino-1H-indole-3-carboxylate”, have attracted increasing attention in recent years due to their significant biological activities . They are being explored for newer therapeutic possibilities and are also being used in the synthesis of various other compounds .
Propiedades
IUPAC Name |
methyl 5-amino-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)8-5-12-9-3-2-6(11)4-7(8)9/h2-5,12H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGOYLXTHMHOHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90666432 | |
| Record name | Methyl 5-amino-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90666432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-amino-1H-indole-3-carboxylate | |
CAS RN |
686747-19-3 | |
| Record name | Methyl 5-amino-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90666432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

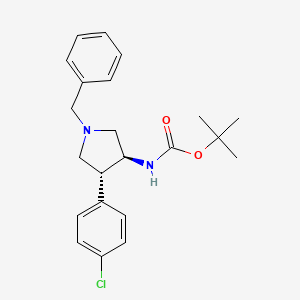
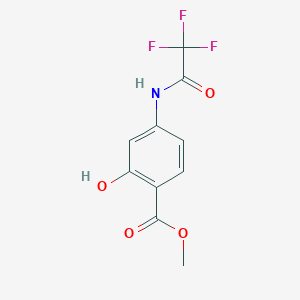
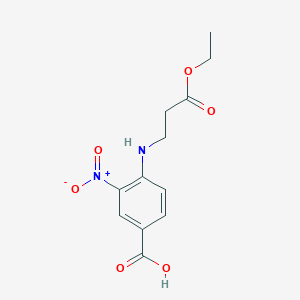
![4-(Naphthalen-2-YL)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine hydrochloride](/img/structure/B1419694.png)
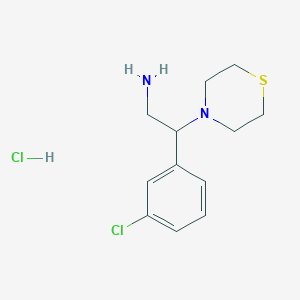
![2-[(2-Chlorobenzyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1419696.png)
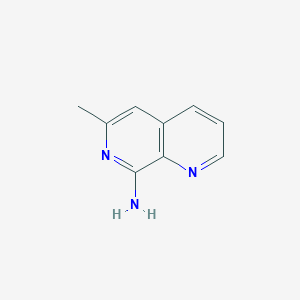
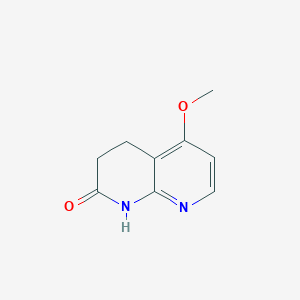
![4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1419700.png)
![4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1419701.png)
